Benzene-1,2,4-d3

NMR Spectroscopy Isotopic Labeling Reaction Mechanism

Benzene-1,2,4-d3 (1,2,4-trideuteriobenzene) is a stable isotopically labeled compound where three hydrogen atoms at the 1, 2, and 4 positions of the benzene ring are substituted with deuterium (98 atom% D). Its molecular formula is C6H3D3 with a molecular weight of 81.13 g/mol.

Molecular Formula C6H6
Molecular Weight 81.132
CAS No. 14941-53-8
Cat. No. B577120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2,4-d3
CAS14941-53-8
Molecular FormulaC6H6
Molecular Weight81.132
Structural Identifiers
SMILESC1=CC=CC=C1
InChIInChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D
InChIKeyUHOVQNZJYSORNB-FYFKOAPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,2,4-d3 (CAS 14941-53-8): Physicochemical Baseline and Isotopic Specification


Benzene-1,2,4-d3 (1,2,4-trideuteriobenzene) is a stable isotopically labeled compound where three hydrogen atoms at the 1, 2, and 4 positions of the benzene ring are substituted with deuterium (98 atom% D) . Its molecular formula is C6H3D3 with a molecular weight of 81.13 g/mol . Key predicted physicochemical properties include a density of 0.9±0.1 g/cm³, a boiling point of 78.8±7.0°C at 760 mmHg, a vapor pressure of 100.9±0.1 mmHg at 25°C, and a logP of 2.22 .

Why Benzene-1,2,4-d3 Cannot Be Substituted by Unlabeled Benzene or Other Isotopologues


Generic substitution of Benzene-1,2,4-d3 with unlabeled benzene (CAS 71-43-2), fully deuterated benzene-d6 (CAS 1076-43-3), or positional isomer benzene-1,3,5-d3 (CAS 1684-47-5) fails due to fundamental differences in isotopic labeling that directly impact analytical accuracy and the ability to trace specific reaction pathways. Unlabeled benzene cannot be differentiated from endogenous analyte in mass spectrometry, rendering it useless as an internal standard [1]. While other isotopologues share the +3 Da mass shift, Benzene-1,2,4-d3 possesses a unique, regiospecific deuteration pattern that serves as a distinct molecular probe for tracking aromatic substitution mechanisms and reaction kinetics via NMR . The degree and position of deuteration critically affect spectral similarity in applications such as GC-VUV analysis, where higher degrees of deuteration can increase spectral divergence [2]. Therefore, interchanging isotopologues compromises the validity of quantitative assays and mechanistic studies.

Quantitative Evidence for Selecting Benzene-1,2,4-d3 Over Alternative Benzene Isotopologues


Regiospecific Deuteration Pattern Enables Unique NMR Structural and Mechanistic Probing

Unlike fully deuterated benzene-d6 or symmetrically deuterated benzene-1,3,5-d3, Benzene-1,2,4-d3 possesses a regiospecific labeling pattern (D at positions 1, 2, and 4) that provides distinct spectral features for tracking specific atomic positions during chemical transformations . This unique pattern allows researchers to probe aromatic substitution mechanisms with atomic-level precision . The compound's molecular weight is 81.13 g/mol, compared to 78.11 g/mol for unlabeled benzene, a mass difference of +3.02 Da .

NMR Spectroscopy Isotopic Labeling Reaction Mechanism

Degree of Deuteration Modulates Spectral Similarity in GC-VUV Analysis

A comparative study evaluated the gas-phase absorption spectral similarity (125–240 nm) of various benzene isotopologues, using sum of squared residuals (SSR) as a quantitative measure. While the study noted that all differences were minor, it established a clear trend: increasing degree of deuteration generally increases spectral difference between labeled and non-labeled analytes [1]. Although exact SSR values for Benzene-1,2,4-d3 were not individually reported, this finding implies that its lower degree of deuteration (D3) likely results in higher spectral similarity to unlabeled benzene compared to fully deuterated benzene-d6 [1].

GC-VUV Analytical Chemistry Internal Standard

Verified Commercial Availability with High Isotopic Purity for Reproducible Quantitative Analysis

Commercial vendors specify Benzene-1,2,4-d3 at 98 atom % D isotopic purity . This high level of enrichment is essential for minimizing analytical interference from the unlabeled compound and ensuring the accuracy of isotope dilution mass spectrometry assays. The product is readily available in various package sizes from multiple reputable suppliers, providing procurement flexibility for method development, validation, and routine analysis .

Procurement Quality Control Stable Isotope

Optimal Application Scenarios for Benzene-1,2,4-d3 Based on Evidence


Mechanistic Elucidation of Aromatic Substitution and Reaction Kinetics via NMR

Leverage the unique, regiospecific deuteration pattern of Benzene-1,2,4-d3 to serve as a site-specific isotopic tracer in NMR studies. As evidenced by its distinct labeling at the 1, 2, and 4 positions, this compound enables researchers to precisely track the migration or retention of specific hydrogen atoms during chemical transformations, providing direct insight into reaction pathways and kinetic isotope effects that cannot be obtained using fully deuterated or symmetrically labeled analogs .

Internal Standard for LC-MS and GC-MS Quantitative Analysis of Benzene in Environmental and Biological Matrices

Utilize Benzene-1,2,4-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of benzene. The +3.02 Da mass difference ensures effective MS differentiation from the unlabeled analyte, enabling robust isotope dilution mass spectrometry (IDMS) methods . This application is critical for trace-level detection of benzene in complex environmental samples (e.g., air, water) and for pharmacokinetic or metabolism studies in biological fluids [1].

Investigating the Kinetics of Benzene Metabolism via Isotopic Tracer Studies

Employ Benzene-1,2,4-d3 in vivo or in vitro to study the metabolism of benzene. By administering the deuterated compound, researchers can monitor its biotransformation into metabolites (e.g., phenol, catechol) using mass spectrometry, distinguishing them from endogenous or background compounds. This provides valuable data on metabolic pathways, enzyme kinetics, and potential toxicological mechanisms, which is a key application for stable isotope-labeled compounds in pharmaceutical and toxicological research .

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